molecular formula C8H6BrF2NO2 B1432475 Methyl 3-amino-4-bromo-2,6-difluorobenzoate CAS No. 1529613-64-6

Methyl 3-amino-4-bromo-2,6-difluorobenzoate

Cat. No.: B1432475
CAS No.: 1529613-64-6
M. Wt: 266.04 g/mol
InChI Key: NGLQFAWDCRSRSN-UHFFFAOYSA-N
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Description

Historical Context and Discovery Pathways

The development of methyl 3-amino-4-bromo-2,6-difluorobenzoate emerged from the broader historical trajectory of fluorinated aromatic compound synthesis that began in the mid-20th century. The compound's synthetic pathway builds upon decades of research into selective halogenation techniques and the development of copper-catalyzed transformations that became prominent in the 1970s and 1980s. Early work in fluorinated benzene chemistry established the foundational methodologies that would later enable the precise placement of multiple halogen substituents on aromatic rings. The specific synthetic route to this compound represents an evolution of earlier protocols, particularly those developed for related difluoroaniline derivatives that served as key intermediates in pharmaceutical chemistry.

The synthetic methodology for this compound builds upon established protocols that were first reported in the literature with modifications from previous synthetic procedures. The pathway typically begins with 4-bromo-2,6-difluoroaniline as a starting material, which undergoes a series of transformations including copper-catalyzed cyanation reactions followed by hydrolysis and esterification steps. Historical development of these synthetic routes can be traced to early work on fluorinated pharmaceutical intermediates, where researchers discovered that the strategic placement of fluorine atoms could significantly enhance metabolic stability and bioavailability of drug compounds. The copper cyanide methodology, which plays a crucial role in the synthesis, represents a refinement of classical Rosenmund-von Braun reactions adapted for fluorinated substrates.

Research efforts in the early 2000s focused on optimizing reaction conditions for multi-halogenated aromatic systems, leading to improved yields and selectivity in the preparation of complex fluorinated building blocks. The specific combination of amino, bromo, and difluoro substituents in this compound reflects the historical trend toward developing synthetic intermediates with enhanced reactivity profiles. Documentation from crystallographic studies indicates that systematic investigation of these compounds began in earnest during the 2010s, when advanced analytical techniques became more accessible for routine characterization of halogenated aromatics. The compound's identification as a valuable synthetic intermediate coincided with increased interest in photoswitchable molecules and azobenzene derivatives, where fluorinated precursors showed superior performance characteristics.

Properties

IUPAC Name

methyl 3-amino-4-bromo-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-4(10)2-3(9)7(12)6(5)11/h2H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLQFAWDCRSRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1F)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-4-bromo-2,6-difluorobenzoate is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis routes, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C8H7BrF2NO2C_8H_7BrF_2NO_2 and a molecular weight of 266.04 g/mol. The compound features an amino group, a bromo group, and two fluorine atoms on the benzene ring, alongside an ester functional group. Its CAS number is 1529613-64-6.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects:

  • Hydrogen Bonds : The amino group can form hydrogen bonds with target proteins, influencing their conformation and functionality.
  • Halogen Bonds : The bromo group facilitates halogen bonding, enhancing the compound's binding affinity to specific targets.

The presence of difluoro groups increases the compound's lipophilicity and stability, which aids in cellular uptake and distribution.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inhibiting cell proliferation in certain cancer cell lines.
  • Anti-inflammatory Effects : It has been explored for potential anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases.
  • Antiviral Activity : Recent investigations have shown promise in disrupting viral life cycles, indicating potential therapeutic applications against viral infections.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Bromination : Starting from 2,6-difluorobenzoic acid, bromination introduces the bromo substituent.
  • Esterification : The resulting acid is then esterified to form the final compound.

These synthetic routes can be optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-amino-2,6-difluorobenzoateC8H7F2NO2C_8H_7F_2NO_2Lacks bromo group
Methyl 2-amino-4-bromo-3,6-difluorobenzoateC8H7BrF2NO2C_8H_7BrF_2NO_2Different substitution pattern
Methyl 4-bromo-2-fluorobenzonitrileC7H5BrFOC_7H5BrFOContains nitrile instead of amino

This compound stands out due to its combination of an amino group with difluoro substituents and an ester functionality, making it particularly versatile for further chemical transformations .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • In vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific enzymes associated with cancer progression.
  • In silico Evaluations : Computational studies have predicted favorable interactions with target proteins involved in inflammatory pathways .

These findings underscore the need for further research to explore its full therapeutic potential.

Scientific Research Applications

Methyl 3-amino-4-bromo-2,6-difluorobenzoate exhibits several biological activities that make it a candidate for therapeutic applications:

  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cell proliferation in certain cancer cell lines, suggesting its role as a potential anticancer agent.
  • Anti-inflammatory Effects : Research has pointed to its possible anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
  • Antiviral Activity : Investigations have shown that this compound may disrupt viral life cycles, indicating its potential as an antiviral therapeutic.

Medicinal Chemistry

This compound has shown promise in drug development:

  • In vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific enzymes associated with cancer progression.
  • In silico Evaluations : Computational studies predict favorable interactions with target proteins involved in inflammatory pathways .

Organic Synthesis

This compound serves as a building block in the synthesis of various heterocyclic compounds essential in pharmaceuticals and agrochemicals:

  • It is utilized in multi-step synthesis processes involving palladium-catalyzed cross-coupling reactions, leading to diverse heterocyclic structures with high yields and selectivity .

Materials Science

Recent investigations have explored the use of this compound in materials science:

  • Photoactive Materials : It is incorporated into solid-state materials that respond to light, crucial for developing advanced sensors and data storage systems.
  • Photomechanical Crystals : The compound is used in developing crystals that convert photochemical energy into mechanical energy, showing promise for innovative applications in robotics and materials engineering.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various research contexts:

  • Anticancer Research : In vitro studies have indicated that this compound inhibits specific enzymes linked to cancer cell proliferation.
  • Anti-inflammatory Applications : Laboratory tests suggest it may modulate inflammatory responses effectively.

These findings underscore the need for further research to explore its full therapeutic potential and practical applications across different scientific fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

The reactivity and applications of methyl bromo-difluorobenzoates vary significantly with substituent positioning. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS RN Molecular Formula Purity Substituent Positions Key Applications/Synthesis References
Methyl 3-amino-4-bromo-2,6-difluorobenzoate 1529613-64-6 C₈H₆BrF₂NO₂ >95% 3-amino, 4-bromo, 2,6-difluoro Pharmaceutical intermediates
Methyl 4-bromo-2,6-difluorobenzoate 773134-11-5 C₈H₅BrF₂O₂ >97.0% 4-bromo, 2,6-difluoro Precursor for Suzuki-Miyaura coupling
Methyl 2-bromo-4,5-difluorobenzoate 878207-28-4 C₈H₅BrF₂O₂ >95.0% 2-bromo, 4,5-difluoro Organic synthesis intermediates
Methyl 4-chloro-2,6-difluorobenzoate N/A C₈H₅ClF₂O₂ N/A 4-chloro, 2,6-difluoro Kumada cross-coupling substrates

Key Observations:

  • Amino Group Impact: The 3-amino substituent in the target compound introduces hydrogen-bonding capability and basicity, distinguishing it from non-amino analogs. This makes it suitable for drug design, where amino groups often serve as pharmacophores .
  • Halogen Effects: Bromine at the 4-position (vs.
  • Fluorine Positioning : 2,6-Difluoro substitution (common in all analogs) creates a linear steric profile, favoring planar molecular geometries critical for liquid crystalline materials .

Physicochemical Properties

  • Melting Points: Methyl 4-bromo-2,6-difluorobenzoate derivatives exhibit melting points between 123–131°C, suggesting moderate crystallinity . The amino group may lower melting points due to disrupted packing.
  • Solubility: Fluorine and bromine enhance lipid solubility, but the amino group increases water affinity, balancing logP values for drug-likeness .

Preparation Methods

Starting Materials and Key Intermediates

  • Methyl 2-bromo-4,6-difluorobenzoate is a common precursor, synthesized by esterification of 2-bromo-4,6-difluorobenzoic acid with methanol under acidic catalysis, typically sulfuric acid, under reflux conditions.
  • Introduction of the amino group at the 3-position is achieved via nucleophilic substitution or reduction of nitro precursors.

Bromination and Esterification

  • Bromination is often conducted on difluorobenzoic acid derivatives or their esters, targeting the 4-position.
  • Esterification is performed by refluxing the corresponding benzoic acid with methanol in the presence of an acid catalyst, yielding methyl esters with high conversion rates.

Amination via Nucleophilic Substitution

  • The 3-position amino group can be introduced by nucleophilic aromatic substitution of a suitable leaving group (e.g., bromine or nitro group) with ammonia or azide followed by reduction.
  • For example, the substitution of bromine by azide ion (NaN3) in polar aprotic solvents such as acetonitrile, followed by catalytic hydrogenation over Pd/C, converts the azide intermediate to the amino derivative.

Reduction of Nitro Precursors

  • Alternatively, nitration of methyl 4-bromo-2,6-difluorobenzoate followed by reduction of the nitro group to an amino group is a viable route.
  • Reduction agents include catalytic hydrogenation or chemical reductants like lithium aluminum hydride or iron/acetic acid systems.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield/Notes
1. Esterification 2-bromo-4,6-difluorobenzoic acid, methanol, H2SO4, reflux Conversion of acid to methyl ester High yield, reflux for several hours
2. Azide substitution Methyl 2-bromo-4,6-difluorobenzoate, NaN3 in CH3CN/H2O, reflux 48h Substitution of bromine by azide Formation of azido intermediate
3. Reduction Pd/C catalyst, H2 atmosphere, methanol, room temp, 12h Reduction of azide to amino group Clean conversion to amino product after chromatography
4. Purification Column chromatography (ethyl acetate/hexane) Isolation of pure methyl 3-amino-4-bromo-2,6-difluorobenzoate Colorless crystals obtained

Reaction Mechanism Insights

  • The nucleophilic substitution at the aromatic ring is facilitated by the electron-withdrawing fluorine atoms, which activate the ring towards nucleophilic attack.
  • Azide ion acts as a nucleophile replacing the bromine atom at the 3-position under reflux.
  • Catalytic hydrogenation reduces the azide intermediate to the primary amine without affecting other substituents.
  • Esterification proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and dehydration to form the methyl ester.

Data Table Summarizing Preparation Conditions and Yields

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification Methanol, H2SO4 catalyst Reflux (~65-70°C) 4-6 hours >90 Complete conversion to methyl ester
Azide substitution NaN3 in CH3CN/H2O Reflux (~80-85°C) 48 hours 70-80 Formation of azido intermediate
Catalytic hydrogenation Pd/C, H2 balloon, methanol Room temperature 12 hours 85-90 Reduction to amino compound
Purification Column chromatography (ethyl acetate/hexane 1:3) Ambient Colorless crystals, high purity

Research Findings and Considerations

  • The presence of fluorine atoms at the 2 and 6 positions significantly influences the reactivity of the aromatic ring, enhancing nucleophilic substitution efficiency.
  • The bromine at the 4-position serves as a key site for substitution or further functionalization.
  • The azide intermediate route is preferred for clean conversion to the amino group with minimal side reactions.
  • Catalytic hydrogenation conditions must be optimized to avoid debromination or defluorination.
  • Purification by silica gel chromatography is effective in isolating the target compound with high purity.

Q & A

Q. What are the key synthetic strategies for preparing Methyl 3-amino-4-bromo-2,6-difluorobenzoate?

The synthesis of this compound typically involves sequential functionalization of a benzoate scaffold. A common approach is:

Esterification : Start with 4-bromo-2,6-difluorobenzoic acid (CAS 773134-11-5) and perform esterification using methanol and a silylating agent like (trimethylsilyl)diazomethane (TMSCHN₂). This yields methyl 4-bromo-2,6-difluorobenzoate, as demonstrated in a reaction with 100% yield under optimized conditions .

Amination : Introduce the amino group at the 3-position via nitration followed by reduction (e.g., catalytic hydrogenation) or direct electrophilic substitution using ammonia derivatives. Regioselectivity must be carefully controlled to avoid side reactions at the 2- or 6-fluorine positions.
Key Considerations : Monitor reaction progress using LCMS or ¹H NMR to confirm intermediate formation and purity.

Q. How can the stability of this compound be assessed under varying pH conditions?

The ester and amino groups are sensitive to hydrolysis. Stability studies should include:

  • Acidic Conditions : Test in aqueous HCl (pH 1–3) to assess ester hydrolysis.
  • Basic Conditions : Evaluate in NaOH (pH 10–12) for potential de-esterification or nucleophilic substitution at bromine.
  • Neutral Conditions : Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological environments.
    Methodology : Analyze degradation products via HPLC coupled with high-resolution mass spectrometry (HRMS). For example, methyl esters of difluorobenzoates are prone to hydrolysis under basic conditions, as noted in related compounds .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of the aromatic ring during synthesis?

The bromine, fluorine, and amino groups create electronic and steric effects that complicate regioselectivity:

  • Electron-Withdrawing Effects : Fluorine and bromine direct electrophiles to meta/para positions, but the amino group (electron-donating) competes.
  • Steric Hindrance : Bulky substituents at the 4-bromo position may hinder reactions at adjacent positions.
    Experimental Design :
  • Use computational modeling (DFT) to predict reactive sites.
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to favor desired pathways. For example, nitration of similar compounds shows selectivity influenced by substituent electronic profiles .

Q. How do crystallographic data and spectroscopic techniques resolve structural ambiguities in this compound?

  • X-ray Crystallography : Determines precise bond angles and substituent positions, critical for confirming the 3-amino and 4-bromo arrangement.
  • ¹⁹F NMR : Fluorine’s high sensitivity resolves splitting patterns caused by neighboring substituents. For instance, 2,6-difluoro groups in benzoates produce distinct coupling constants (~8–12 Hz) .
  • HRMS and IR : Confirm molecular weight and functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to modify the bromine substituent?

The 4-bromo group serves as a handle for palladium-catalyzed couplings:

  • Suzuki Reaction : Replace bromine with aryl/heteroaryl boronic acids to diversify the scaffold.
  • Buchwald-Hartwig Amination : Introduce secondary amines at the bromine site.
    Optimization Tips :
  • Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts.
  • Protect the 3-amino group with Boc or Fmoc to prevent side reactions. Similar strategies are documented for bromo-difluorobenzoate derivatives .

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

  • UPLC-MS/MS : Quantifies impurities at ppm levels, especially hydrolyzed products (e.g., free benzoic acid).
  • GC-MS : Detects residual solvents (e.g., dichloromethane, methanol) from synthesis steps.
  • Elemental Analysis : Validates stoichiometry of C, H, N, Br, and F.

Data Contradictions and Resolution

Q. Discrepancies in reported yields for esterification reactions: How to reconcile these?

reports yields ranging from 47% to 100% for methyl 4-bromo-2,6-difluorobenzoate synthesis. Key variables include:

  • Reagent Purity : Lower yields (47%) may result from impure (trimethylsilyl)diazomethane.
  • Solvent Choice : Methanol vs. dichloromethane/methanol mixtures affect reaction efficiency.
  • Workup Procedures : Rapid removal of volatile byproducts (e.g., N₂ gas from TMSCHN₂) improves yield.

8. Conflicting regioselectivity in electrophilic substitution: Amino vs. halogen effects
In related compounds (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid), the amino group directs electrophiles to the 5-position, but steric hindrance from bromine can override this . Computational modeling (e.g., Fukui indices) and mechanistic studies (kinetic vs. thermodynamic control) are recommended to resolve such contradictions.

Methodological Recommendations

  • Synthesis : Prioritize TMSCHN₂-mediated esterification for high yields .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to isolate intermediates.
  • Characterization : Combine ¹H/¹⁹F NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-bromo-2,6-difluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-bromo-2,6-difluorobenzoate

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